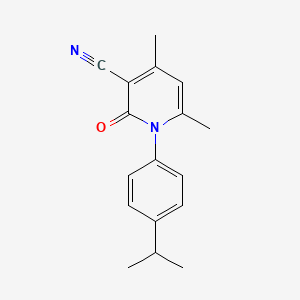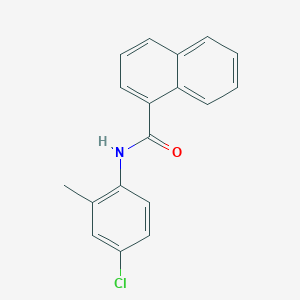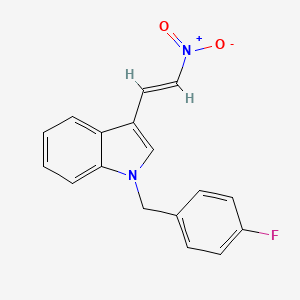![molecular formula C23H20N2O B5808337 N-[2-(1H-indol-3-yl)ethyl]-4-biphenylcarboxamide](/img/structure/B5808337.png)
N-[2-(1H-indol-3-yl)ethyl]-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-indol-3-yl)ethyl]-4-biphenylcarboxamide, commonly known as O-1918, is a synthetic compound that belongs to the family of non-cannabinoid ligands. It was first synthesized in 2001 by O. LoVerme et al. as a potential antagonist of the cannabinoid receptor 1 (CB1). However, later studies revealed that O-1918 does not bind to CB1 or CB2 receptors, but instead interacts with an unknown target(s) in the endocannabinoid system.
Mécanisme D'action
The exact mechanism of action of O-1918 is not fully understood, but it is believed to interact with an unknown target(s) in the endocannabinoid system. It has been suggested that O-1918 may act as an allosteric modulator of the N-[2-(1H-indol-3-yl)ethyl]-4-biphenylcarboxamide receptor or as a ligand for an unknown receptor(s) that is involved in the regulation of pain, inflammation, and metabolism.
Biochemical and Physiological Effects:
O-1918 has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, induction of apoptosis, inhibition of angiogenesis, reduction of pain and inflammation, and improvement of glucose tolerance, insulin sensitivity, and lipid metabolism. These effects are believed to be mediated by the interaction of O-1918 with an unknown target(s) in the endocannabinoid system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using O-1918 in lab experiments is its high potency and selectivity for its target(s). It also has a low toxicity profile and is relatively easy to synthesize. However, one of the limitations of using O-1918 is the lack of knowledge about its exact target(s) and mechanism of action, which makes it difficult to interpret the results of experiments and design new experiments based on the findings.
Orientations Futures
Despite the significant progress made in the study of O-1918, there are still many unanswered questions about its target(s) and mechanism of action. Future research should focus on identifying the exact target(s) of O-1918 and elucidating its mechanism of action. This could involve the use of molecular biology techniques, such as gene expression analysis and protein-protein interaction assays. Another area of future research could be the development of O-1918 derivatives with improved potency and selectivity for its target(s) and reduced toxicity. Finally, the therapeutic potential of O-1918 in various diseases, such as cancer, pain, inflammation, and metabolic disorders, should be further explored in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of O-1918 involves a multistep process that starts with the reaction of 2-bromoethylamine hydrobromide with indole-3-carboxaldehyde in the presence of triethylamine. The resulting intermediate is then reacted with 4-biphenylcarboxylic acid in the presence of 1,3-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to yield O-1918. The final product is purified by column chromatography and characterized by NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
O-1918 has been extensively studied for its potential therapeutic applications in various fields, including cancer, pain, inflammation, and metabolic disorders. In cancer research, O-1918 has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. It also induces apoptosis and inhibits angiogenesis in cancer cells. In pain and inflammation research, O-1918 has been shown to reduce pain and inflammation in animal models of neuropathic pain, inflammatory pain, and arthritis. It also reduces the production of pro-inflammatory cytokines and chemokines. In metabolic disorder research, O-1918 has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of obesity and type 2 diabetes.
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c26-23(19-12-10-18(11-13-19)17-6-2-1-3-7-17)24-15-14-20-16-25-22-9-5-4-8-21(20)22/h1-13,16,25H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEGDDXJVFNDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5808266.png)
![2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5808268.png)
![methyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5808275.png)
![[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5808290.png)
![4-[(4-ethoxyphenyl)acetyl]morpholine](/img/structure/B5808297.png)

![2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5808299.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5808306.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5808310.png)
![2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline](/img/structure/B5808321.png)

